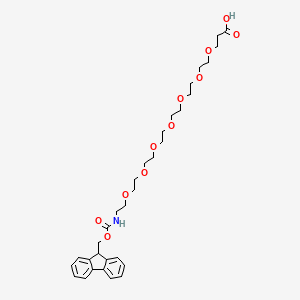

Fmoc-N-PEG7-acid

説明

The exact mass of the compound Fmoc-N-amido-PEG7-acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45NO11/c34-31(35)9-11-37-13-15-39-17-19-41-21-23-43-24-22-42-20-18-40-16-14-38-12-10-33-32(36)44-25-30-28-7-3-1-5-26(28)27-6-2-4-8-29(27)30/h1-8,30H,9-25H2,(H,33,36)(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWMNLIXRWCJSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1863885-74-8 | |

| Record name | Fmoc-N-amido-PEG7-acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-N-PEG7-acid: Structure, Properties, and Applications

Fmoc-N-PEG7-acid is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed protocols for its application, tailored for researchers, scientists, and drug development professionals.

The molecule's structure is defined by three key components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a seven-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[2] This configuration allows for the sequential and controlled conjugation of two different molecular entities. The hydrophilic PEG chain is a critical feature, enhancing the solubility and pharmacokinetic properties of the resulting conjugates.[3][4]

Chemical Structure and Properties

This compound is a well-defined molecule with a specific arrangement of its functional groups. The Fmoc group provides a stable protecting group for the primary amine, which can be selectively removed under basic conditions. The terminal carboxylic acid can be activated to react with primary amine groups, forming a stable amide bond.[5] The PEG7 spacer imparts flexibility and increased solubility in aqueous media.[3]

The systematic IUPAC name for this compound is 3-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid.[2]

Chemical Structure:

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below. These values are compiled from various commercial suppliers and are representative of a high-purity product.

| Property | Value | References |

| Synonyms | Fmoc-N-amido-PEG7-acid, Fmoc-NH-PEG7-CH2CH2COOH | [2][5] |

| CAS Number | 1863885-74-8 | [3][6] |

| Molecular Formula | C32H45NO11 | [3][7] |

| Molecular Weight | 619.7 g/mol | [3] |

| Appearance | White to off-white solid or viscous oil | |

| Purity | Typically ≥95% - 98% | [3][8] |

| Solubility | Soluble in organic solvents (e.g., DMF, DMSO) | [9] |

| Storage | -20°C for long-term stability | [3][8] |

Core Applications in Drug Development

The unique trifecta of a protected amine, a hydrophilic spacer, and a reactive carboxylic acid makes this compound a versatile tool in several drug development applications:

-

PROTAC Synthesis : It serves as a flexible linker to connect a target-binding ligand and an E3 ligase-binding ligand, forming a PROTAC that induces the degradation of a target protein.[1]

-

Antibody-Drug Conjugates (ADCs) : The linker can be used to attach cytotoxic drugs to antibodies, leveraging the PEG spacer to improve the ADC's solubility and pharmacokinetic profile.

-

Peptide Modification : PEGylation of peptides using this linker can enhance their solubility, stability, and circulation half-life while reducing their immunogenicity.[4][10]

-

Probe Development : It is used to construct multifunctional probes for diagnostic and imaging applications, allowing for the attachment of different functional moieties.[2]

Experimental Protocols

The following are representative protocols for the key reactions involving this compound.

Protocol 1: Fmoc Deprotection to Expose the Primary Amine

This procedure removes the Fmoc protecting group, yielding a free amine ready for subsequent conjugation.

Materials:

-

This compound conjugate

-

20% Piperidine in N,N-Dimethylformamide (DMF)

-

DMF

Procedure:

-

Dissolve the Fmoc-protected conjugate in a minimal amount of DMF.

-

Add the 20% piperidine in DMF solution (typically 10 equivalents relative to the substrate).

-

Stir the reaction at room temperature. The reaction is typically complete within 30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the solvent can be removed under reduced pressure. The resulting amine can often be used in the next step without further purification.

Protocol 2: Carboxylic Acid Activation and Amide Bond Formation

This protocol describes the coupling of the carboxylic acid terminus of this compound to an amine-containing molecule.

Materials:

-

This compound

-

Amine-containing molecule (e.g., E3 ligase ligand)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous DMF

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere.

-

Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[9]

-

Add the amine-containing molecule (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.[9]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine to remove unreacted reagents and byproducts.[9]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Visualizing the Workflow: Synthesis of a Heterobifunctional Conjugate

The following diagram illustrates the logical workflow for using this compound to link two distinct molecules, Molecule A and Molecule B.

Caption: Workflow for synthesizing a conjugate using this compound.

References

- 1. mybiosource.com [mybiosource.com]

- 2. Fmoc-NH-PEG7-acid, CAS 1863885-74-8 | AxisPharm [axispharm.com]

- 3. Fmoc-N-amido-PEG7-acid, 1863885-74-8 | BroadPharm [broadpharm.com]

- 4. Fmoc-N-Amido-PEG7-Acid Fmoc PEG Acid For Peptide Synthesis Drug Release [polyethyleneglycolpeg.com]

- 5. Fmoc-N-amido-PEG7-acid|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 6. precisepeg.com [precisepeg.com]

- 7. PubChemLite - Fmoc-n-amido-peg7-acid (C32H45NO11) [pubchemlite.lcsb.uni.lu]

- 8. labsolu.ca [labsolu.ca]

- 9. benchchem.com [benchchem.com]

- 10. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-N-amido-PEG7-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-amido-PEG7-acid is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, peptide synthesis, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and a visualization of a typical experimental workflow. The molecule features a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, separated by a seven-unit polyethylene glycol (PEG) spacer.[4] This distinct architecture allows for the sequential and controlled conjugation of different molecules, making it a versatile tool for the synthesis of complex biomolecules.[1]

Core Chemical Properties

The key chemical and physical properties of Fmoc-N-amido-PEG7-acid are summarized below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₂H₄₅NO₁₁ | [5] |

| Molecular Weight | 619.7 g/mol | [3] |

| Purity | Typically >95% | [6] |

| Appearance | White to off-white solid or viscous liquid | [3][7] |

| Solubility | Soluble in DMSO, DMF, methylene chloride, acetonitrile | [8][9] |

| Storage Conditions | Store at -20°C, desiccated | [10] |

| Shelf Life | Up to 3 years when stored properly | [7][10] |

Reactivity and Functional Groups

Fmoc-N-amido-PEG7-acid possesses two key reactive functional groups that enable its utility as a linker:

-

Fmoc-protected Amine: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the primary amine.[11] It can be selectively removed under basic conditions, typically with a solution of piperidine in dimethylformamide (DMF), to expose the free amine for subsequent conjugation reactions.[8][9]

-

Terminal Carboxylic Acid: The carboxylic acid moiety can be activated to form a reactive ester, which can then react with primary amines to form a stable amide bond.[12][13] Common activating agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[14][15][16]

The hydrophilic PEG7 spacer enhances the aqueous solubility and bioavailability of the resulting conjugate, which is particularly beneficial for drug delivery applications.[1][12]

Experimental Protocols

The following are detailed methodologies for the key reactions involving Fmoc-N-amido-PEG7-acid.

Protocol 1: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to yield a free amine.

Materials:

-

Fmoc-N-amido-PEG7-acid conjugate (e.g., linked to a solid support or another molecule)

-

20% (v/v) Piperidine in Dimethylformamide (DMF)

-

Dimethylformamide (DMF)

-

Reaction vessel

Procedure:

-

To the Fmoc-protected substrate in the reaction vessel, add a sufficient volume of 20% piperidine in DMF to cover the substrate.

-

Agitate the mixture at room temperature for 5-10 minutes.

-

Drain the piperidine solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete deprotection.

-

Drain the solution and wash the substrate thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[17]

-

The substrate with the newly exposed amine is now ready for the next coupling step.

Protocol 2: Carboxylic Acid Activation and Amide Bond Formation

This protocol outlines the activation of the terminal carboxylic acid and its subsequent reaction with a primary amine-containing molecule.

Materials:

-

Fmoc-N-amido-PEG7-acid (or its deprotected amine-PEG7-acid counterpart)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or water-soluble Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Amine-containing molecule

-

Reaction Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

Procedure:

-

Activation:

-

Dissolve Fmoc-N-amido-PEG7-acid in anhydrous DMF or DCM.

-

Add 1.5 to 2 equivalents of EDC and 1.5 to 2 equivalents of NHS (or Sulfo-NHS) to the solution.[15]

-

Stir the reaction mixture at room temperature for 15-30 minutes to generate the active NHS ester. The activation is most efficient at a pH of 4.5-7.2.[14][18]

-

-

Conjugation:

-

Dissolve the amine-containing molecule in the reaction buffer.

-

Immediately add the activated Fmoc-N-amido-PEG7-acid solution to the amine-containing molecule solution. The reaction with primary amines is most efficient at a pH of 7-8.[14][18]

-

A molar excess (typically 10- to 20-fold) of the activated linker is often used, but the optimal ratio should be determined empirically.[15]

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[15]

-

-

Quenching:

-

Purification:

-

Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC) to remove excess reagents and byproducts.[19]

-

Mandatory Visualization

PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a Proteolysis Targeting Chimera (PROTAC) using Fmoc-N-amido-PEG7-acid as a linker. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[2][20][21]

Caption: Generalized workflow for the synthesis of a PROTAC molecule.

Peptide Synthesis Workflow

This diagram illustrates the incorporation of Fmoc-N-amido-PEG7-acid into a peptide sequence during solid-phase peptide synthesis (SPPS).

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fmoc-N-amido-PEG7-acid, 1863885-74-8 | BroadPharm [broadpharm.com]

- 5. PubChemLite - Fmoc-n-amido-peg7-acid (C32H45NO11) [pubchemlite.lcsb.uni.lu]

- 6. precisepeg.com [precisepeg.com]

- 7. medkoo.com [medkoo.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. labsolu.ca [labsolu.ca]

- 11. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]

- 12. medkoo.com [medkoo.com]

- 13. medkoo.com [medkoo.com]

- 14. broadpharm.com [broadpharm.com]

- 15. benchchem.com [benchchem.com]

- 16. PEG acid, Acid linker, Amine PEG acid | BroadPharm [broadpharm.com]

- 17. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 18. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]

- 19. benchchem.com [benchchem.com]

- 20. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-N-PEG7-acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of Fmoc-N-PEG7-acid, a versatile linker used in advanced bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

This compound is a heterobifunctional linker molecule characterized by a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a seven-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This structure allows for sequential and controlled conjugation to different molecular entities.

| Property | Value | References |

| Molecular Weight | 619.70 g/mol | [1][2][3][4][5][6] |

| Molecular Formula | C32H45NO11 | [3][7] |

| CAS Number | 1863885-74-8 | [3][4][5][6] |

| Purity | Typically >95% (HPLC) | [1][3] |

| Appearance | Viscous liquid | [5][6] |

| Storage Conditions | -20°C | [3][4][8] |

Chemical Structure and Functionality

This compound incorporates three key functional components:

-

Fmoc-Protected Amine: This protecting group allows for the selective deprotection of the amine, enabling its reaction with a desired molecule in a controlled manner. The Fmoc group is stable under a variety of reaction conditions but can be readily removed using a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).

-

PEG7 Spacer: The hydrophilic polyethylene glycol chain, consisting of seven ethylene glycol units, enhances the solubility of the resulting conjugate in aqueous media. This is a critical feature for biological applications, improving the pharmacokinetic properties of the final molecule.

-

Terminal Carboxylic Acid: This functional group can be activated to react with primary or secondary amines on a target molecule, forming a stable amide bond. Common activating agents include carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Applications in Bioconjugation and PROTAC Synthesis

The primary application of this compound is as a linker in the synthesis of complex biomolecules. Its use is particularly prominent in the development of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound serves as a flexible and hydrophilic linker connecting the target protein ligand and the E3 ligase ligand. The defined length and properties of the PEG7 spacer are crucial for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which is a key determinant of degradation efficiency.

Experimental Workflow: General Protocol for Bioconjugation

The following diagram illustrates a generalized workflow for the use of this compound in a sequential bioconjugation process, such as the synthesis of a PROTAC.

Caption: Sequential conjugation workflow using this compound.

Detailed Experimental Protocols

While specific reaction conditions will vary depending on the substrates, the following provides a general methodology for the key steps outlined in the workflow.

Step 1: Carboxylic Acid Activation and First Amide Coupling

-

Dissolve this compound in an anhydrous polar aprotic solvent such as DMF or DMSO.

-

Add the activating agent (e.g., 1.1 equivalents of EDC and 1.2 equivalents of N-Hydroxysuccinimide (NHS), or 1.1 equivalents of HATU).

-

Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the active ester.

-

Add the first molecule containing a primary amine (1.0 equivalent) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by an appropriate method (e.g., LC-MS or TLC).

-

Upon completion, the product can be purified using standard chromatographic techniques (e.g., flash chromatography or preparative HPLC).

Step 2: Fmoc Deprotection

-

Dissolve the purified Fmoc-protected conjugate in DMF.

-

Add a solution of 20% piperidine in DMF.

-

Stir the reaction at room temperature for 30-60 minutes.

-

Remove the solvent under reduced pressure. The crude product can be purified or used directly in the next step after ensuring the removal of piperidine.

Step 3: Second Amide Coupling

-

The deprotected amine from Step 2 is dissolved in a suitable anhydrous solvent.

-

The second molecule, containing an activated carboxylic acid, is added to the reaction mixture.

-

The reaction is stirred at room temperature, and progress is monitored.

-

The final conjugate is purified using appropriate chromatographic methods to yield the desired product.

This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, optimization of the described protocols will be necessary.

References

- 1. Fmoc-NH-PEG7-acid, CAS 1863885-74-8 | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mybiosource.com [mybiosource.com]

- 4. Fmoc-N-amido-PEG7-acid, 1863885-74-8 | BroadPharm [broadpharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. precisepeg.com [precisepeg.com]

- 8. labsolu.ca [labsolu.ca]

Synthesis and Purification of Fmoc-N-PEG7-acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-N-PEG7-acid, a heterobifunctional linker widely utilized in bioconjugation, peptide synthesis, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines a standard synthetic pathway, provides detailed experimental protocols, summarizes key quantitative data, and includes visualizations to illustrate the core processes.

Introduction

This compound is a valuable chemical tool characterized by three key structural features: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a seven-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The Fmoc group offers a base-labile protecting group for the amine, allowing for its selective deprotection in the presence of acid-labile protecting groups, a cornerstone of modern solid-phase peptide synthesis (SPPS). The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the molecules it is incorporated into. The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules through the formation of a stable amide bond.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a straightforward N-acylation reaction. The process starts with the commercially available Amino-PEG7-acid, where the primary amine is reacted with an activated Fmoc reagent, most commonly N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu). This reaction proceeds under weakly basic conditions to yield the desired product.

Experimental Protocols

This section details the experimental procedures for the synthesis and purification of this compound.

Synthesis of this compound

This protocol describes the Fmoc protection of the primary amine of Amino-PEG7-acid.

Materials:

-

Amino-PEG7-acid

-

N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Water, deionized

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve Amino-PEG7-acid (1.0 equivalent) in a mixture of water and a suitable organic solvent like dioxane or acetone.

-

Basification: Add sodium bicarbonate (1.5-2.0 equivalents) to the solution and stir until fully dissolved. The pH of the solution should be weakly basic (pH 8-9).

-

Fmoc-OSu Addition: In a separate flask, dissolve Fmoc-OSu (1.05-1.1 equivalents) in a minimal amount of a water-miscible organic solvent such as acetone or dioxane.

-

Reaction: Slowly add the Fmoc-OSu solution to the stirred solution of Amino-PEG7-acid at room temperature. Let the reaction proceed for 4-12 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with deionized water.

-

Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification of this compound

The crude product is typically purified by flash column chromatography on silica gel.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Methanol

-

Dichloromethane (DCM)

Procedure:

-

Column Preparation: Prepare a silica gel column using a suitable slurry solvent (e.g., hexane/ethyl acetate).

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity. A common gradient is from a mixture of hexane and ethyl acetate to a mixture of dichloromethane and methanol. The exact gradient will depend on the polarity of the impurities.

-

Fraction Collection: Collect fractions and monitor them by TLC.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following tables summarize the key chemical and physical properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₂H₄₅NO₁₁ |

| Molecular Weight | 619.71 g/mol |

| Appearance | White to off-white solid or viscous oil |

| Solubility | Soluble in DMF, DMSO, Dichloromethane |

| Storage | -20°C for long-term storage |

Table 2: Typical Purity and Yield Data

| Parameter | Typical Value | Method |

| Purity | >95% | HPLC |

| Yield | 70-85% | Based on starting Amino-PEG7-acid |

Table 3: Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Resonances corresponding to the fluorenyl group, the PEG backbone, and the terminal acid protons. |

| Mass Spectrometry | [M+H]⁺ peak at approximately 620.31 m/z. |

Visualizations

The following diagrams illustrate the synthetic pathway and purification workflow.

Conclusion

The synthesis and purification of this compound can be achieved through a reliable and straightforward protocol. The Fmoc protection of the amine is a high-yielding reaction, and the subsequent purification by flash column chromatography effectively removes impurities. The resulting high-purity product is a critical building block for the construction of complex biomolecules and targeted therapeutics, offering researchers a versatile tool for advancing their drug discovery and development efforts.

Technical Guide to Fmoc-N-PEG7-acid: A Heterobifunctional Linker for Advanced Bioconjugation and Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fmoc-N-PEG7-acid, a versatile heterobifunctional linker increasingly utilized in the fields of bioconjugation and targeted protein degradation. We detail its chemical properties, including its Chemical Abstracts Service (CAS) number, and provide a list of current suppliers. The primary application of this compound as a crucial component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) is explored in depth. This guide furnishes detailed, albeit generalized, experimental protocols for the conjugation of this linker to targeting ligands and E3 ligase ligands. Furthermore, we present the conceptual framework of PROTAC-mediated protein degradation and the logical workflow for PROTAC synthesis and characterization through diagrams generated using Graphviz (DOT language).

Introduction to this compound

This compound is a chemical compound featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a seven-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This trifunctional nature makes it an ideal tool for multi-step, orthogonal chemical syntheses. The Fmoc protecting group offers base-labile protection of the amine, allowing for its selective deprotection under specific reaction conditions. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal carboxylic acid provides a reactive handle for amide bond formation with amine-containing molecules.

Physicochemical Properties and Supplier Information

A clear understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value |

| Chemical Name | Fmoc-N-amido-PEG7-acid |

| CAS Number | 1863885-74-8 |

| Molecular Formula | C₃₂H₄₅NO₁₁ |

| Molecular Weight | 619.7 g/mol |

| Appearance | White to off-white solid or viscous liquid |

| Solubility | Soluble in DMF, DMSO, and other polar organic solvents |

| Storage | Store at -20°C, protected from light and moisture |

Table 1: Physicochemical Properties of this compound.

A variety of chemical suppliers offer this compound for research and development purposes. It is recommended to request a certificate of analysis from the supplier to ensure the purity and identity of the compound.

| Supplier |

| BroadPharm |

| MedChemExpress |

| Sigma-Aldrich (Merck) |

| Chem-Impex |

| MyBioSource |

| LabSolutions |

Table 2: Selected Suppliers of this compound.

Core Application: Synthesis of PROTACs

The most prominent application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs). A typical PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The PEG7 chain of this compound serves as a flexible and hydrophilic linker, the length of which is a critical parameter for optimal ternary complex formation and subsequent protein degradation.

PROTAC Mechanism of Action

The mechanism by which a PROTAC facilitates the degradation of a target protein is a catalytic cycle.

An In-depth Technical Guide on the Mechanism of Action of the Fmoc Protecting Group in PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group's mechanism of action, with a specific focus on its application in polyethylene glycol (PEG) linkers. This combination of technologies is pivotal in modern drug development, bioconjugation, and peptide synthesis, enabling the creation of advanced therapeutic and diagnostic agents.

The Fmoc Protecting Group: A Cornerstone of Modern Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group widely employed in organic synthesis, most notably in solid-phase peptide synthesis (SPPS).[1] Its popularity stems from its stability under acidic conditions and its facile removal with mild bases, which allows for orthogonal protection strategies in complex molecule synthesis.[1]

The primary function of the Fmoc group is to temporarily block a primary or secondary amine to prevent its participation in a subsequent chemical reaction. The protection is typically achieved by reacting the amine with a reagent such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[2][3]

The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the Fmoc reagent. In the case of Fmoc-Cl, this results in the formation of a carbamate and the liberation of hydrochloric acid, which is neutralized by the base present in the reaction mixture.[3] Fmoc-OSu is often preferred due to its higher stability and the reduced risk of side reactions.[3]

The removal of the Fmoc group is the key to its utility and proceeds via a β-elimination mechanism initiated by a base.[4][5] This process is typically carried out using a secondary amine, such as piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][6]

The deprotection mechanism occurs in two main steps:

-

Proton Abstraction: A base removes the acidic proton at the C9 position of the fluorene ring.[5][6] The electron-withdrawing nature of the fluorene system makes this proton susceptible to abstraction.[5][7]

-

β-Elimination: The resulting carbanion is unstable and undergoes elimination, leading to the formation of a highly reactive dibenzofulvene (DBF) intermediate and a carbamic acid, which spontaneously decarboxylates to release the free amine and carbon dioxide.[2][4]

The liberated dibenzofulvene is a reactive electrophile that can undergo side reactions with the newly deprotected amine.[4] To prevent this, the deprotection reagent, typically a secondary amine like piperidine, also acts as a scavenger, trapping the DBF to form a stable adduct.[5][6]

The Role of PEG Linkers in Bioconjugation and Drug Delivery

Polyethylene glycol (PEG) is a polymer composed of repeating ethylene oxide units.[8] In the context of drug development and bioconjugation, PEG linkers are used to connect different molecular entities, such as a peptide and a drug molecule. The incorporation of PEG linkers offers several significant advantages:

-

Enhanced Solubility: PEG is highly hydrophilic and can significantly improve the solubility of hydrophobic molecules in aqueous environments.[9][10]

-

Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, can increase the hydrodynamic radius of a molecule, reducing its renal clearance and extending its circulation half-life.[9][10]

-

Reduced Immunogenicity: The hydrophilic shield provided by PEG can mask epitopes on a therapeutic molecule, reducing its recognition by the immune system.[8][10]

-

Controlled Drug Release: Specific cleavable sites can be incorporated into the PEG linker to enable the controlled release of a drug at the target site.[9]

The Synergy of Fmoc and PEG Linkers in Synthesis

In the synthesis of complex biomolecules and drug conjugates, Fmoc-protected PEG linkers are invaluable reagents. These linkers are bifunctional, possessing an Fmoc-protected amine at one terminus and a reactive group (e.g., a carboxylic acid, NHS ester, or alkyne) at the other.[11][12] This allows for the sequential and controlled assembly of different molecular components.

The mechanism of action of the Fmoc group itself is not altered by the presence of the PEG chain. The protection and deprotection steps follow the same chemical principles as described above. The PEG linker is a stable and largely inert component during these steps. The primary role of the Fmoc group in this context is to enable the selective deprotection of an amine on the PEG linker, which can then be used for further conjugation, for instance, in the elongation of a peptide chain during SPPS.[13]

Quantitative Data on Fmoc Deprotection

The efficiency of Fmoc deprotection is influenced by the choice of base, its concentration, and the reaction time. The following table summarizes quantitative data on the kinetics of Fmoc removal.

| Reagent | Concentration | Deprotection Time | Extent of Fmoc Removal | Reference(s) |

| Piperidine | 1% (v/v) in DMF | 5 min | 49.6% | [14] |

| Piperidine | 2% (v/v) in DMF | 5 min | 87.9% | [14] |

| Piperidine | 5% (v/v) in DMF | 3 min | >99% | [14][15] |

| Piperidine | 20% (v/v) in DMF | 3 min | >99% | [14][15] |

| 4-Methylpiperidine (4MP) | 20% (v/v) in DMF | 10 min | Efficient | [6][16] |

| Piperazine (PZ) | 10% (w/v) in 9:1 DMF/ethanol | 10 min | Efficient, but slower than piperidine at shorter times | [6][16] |

| Sodium Hydroxide (NaOH) | 0.25 M in 1:1 methanol/water | ~20 min | Complete | [17] |

Note: The efficiency of deprotection can be sequence-dependent in peptide synthesis.

Experimental Protocols

This protocol describes a general procedure for the protection of an amine using Fmoc-OSu.

-

Dissolution: Dissolve the amine-containing compound in a suitable solvent, such as a 2:1 mixture of THF and saturated aqueous sodium bicarbonate.[3]

-

Addition of Fmoc Reagent: Add a slight excess (e.g., 1.05 equivalents) of Fmoc-OSu to the solution.[3]

-

Reaction: Stir the reaction mixture at room temperature for several hours (e.g., 16 hours).[3]

-

Workup: Dilute the reaction with water and adjust the pH to 9 with saturated aqueous sodium bicarbonate. Extract with an organic solvent like diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 1 with 1 M HCl and extract the Fmoc-protected product with an organic solvent.[3]

-

Purification: Dry the organic phase, evaporate the solvent, and purify the product by a suitable method such as silica gel chromatography.

This protocol outlines the standard procedure for Fmoc deprotection on a solid support.

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[18]

-

Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin.[18][19]

-

Agitation: Agitate the mixture at room temperature for a specified time, typically 5-20 minutes. A common procedure is to perform two treatments of 5-10 minutes each.[18]

-

Draining: Drain the deprotection solution from the resin.[18]

-

Washing: Thoroughly wash the resin with DMF (e.g., 5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[18]

Visualizing the Mechanisms and Workflows

Caption: Mechanism of Fmoc protection of an amine using Fmoc-Cl.

Caption: Mechanism of Fmoc deprotection by a secondary amine base.

Caption: General workflow for the Fmoc deprotection step in solid-phase peptide synthesis.

Caption: Logical workflow for the synthesis of a peptide-PEG conjugate using an Fmoc-PEG linker.

References

- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]

- 12. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]

- 13. Design, synthesis, and biological characterization of novel PEG-linked dimeric modulators for CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. redalyc.org [redalyc.org]

- 16. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]

- 17. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. chem.uci.edu [chem.uci.edu]

Fmoc-N-PEG7-acid: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-PEG7-acid is a discrete polyethylene glycol (dPEG®) linker widely utilized in bioconjugation, peptide synthesis, and the development of complex drug delivery systems. Its monodisperse nature, hydrophilicity, and bifunctional architecture—offering a base-labile Fmoc-protected amine and a reactive carboxylic acid—make it a valuable tool for precisely engineering novel therapeutics. The stability of this linker is paramount to ensure the integrity, purity, and efficacy of the final conjugate. This technical guide provides an in-depth analysis of the stability of this compound, recommended storage conditions, potential degradation pathways, and detailed experimental protocols for its assessment.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₂H₄₅NO₁₁ |

| Molecular Weight | 619.7 g/mol |

| Appearance | White to off-white solid or viscous oil |

| Solubility | Soluble in a wide range of organic solvents (e.g., DMF, NMP, DCM) and aqueous buffers. |

Recommended Storage and Handling

Proper storage and handling are critical to maintain the stability and prevent the degradation of this compound.

Storage Conditions: For long-term storage, it is recommended to store this compound as a solid under the following conditions:

-

Temperature: -20°C to -80°C.

-

Atmosphere: In a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

-

Light: Protected from light.

For short-term storage of solutions, it is advisable to:

-

Prepare fresh solutions for each use.

-

If necessary, store aliquoted solutions at -20°C to -80°C to avoid repeated freeze-thaw cycles.

-

For immediate use, solutions can be kept at 4°C for a few days.

Handling:

-

When handling the solid compound, avoid the formation of dust and aerosols.

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Equilibrate the container to room temperature before opening to prevent moisture condensation.

-

Handle in a well-ventilated area.

Stability Profile

The stability of this compound is primarily influenced by the chemical lability of its two key functional components: the Fmoc protecting group and the polyethylene glycol (PEG) backbone.

Fmoc Group Stability

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group. Its stability is highly dependent on pH.

-

Acidic Conditions: The Fmoc group is stable in acidic conditions, which is a cornerstone of its use in orthogonal peptide synthesis strategies.

-

Neutral Conditions: Generally stable at neutral pH.

-

Basic Conditions: The Fmoc group is readily cleaved under basic conditions through a β-elimination mechanism. This reaction is influenced by the strength of the base, its concentration, the solvent, and the temperature. Common bases used for its removal in synthesis, such as piperidine, will efficiently deprotect the amine. Even weaker bases can cause gradual degradation over time.

PEG Linker Stability

The polyethylene glycol chain is generally considered chemically stable. However, under certain conditions, it can undergo degradation.

-

pH Stability: The ether linkages of the PEG backbone are stable to hydrolysis within a pH range of approximately 4.0 to 8.5. Prolonged exposure to strong acids or bases can lead to slow degradation of the PEG chain.

-

Oxidative Stability: The PEG chain is susceptible to oxidative degradation. This can be accelerated by exposure to light, elevated temperatures, and the presence of transition metal ions.

Quantitative Stability Data Summary

The following tables summarize the expected stability of this compound based on the known stability of its constituent parts. It is important to note that empirical stability studies for your specific application and buffer conditions are always recommended.

Table 1: pH Stability of this compound in Aqueous Solution

| pH Range | Fmoc Group Stability | PEG Linker Stability | Overall Stability Recommendation |

| < 4.0 | High | Moderate to Low (potential for slow hydrolysis over time) | Suitable for short-term use; long-term storage not recommended. |

| 4.0 - 7.0 | High | High | Optimal for use and short- to mid-term storage in solution. |

| 7.0 - 8.5 | Moderate (risk of slow deprotection) | High | Suitable for short-term use; be aware of potential for gradual Fmoc cleavage. |

| > 8.5 | Low (rapid deprotection) | Moderate to Low (potential for slow degradation over time) | Not recommended for storage or use where Fmoc protection is required. |

Table 2: Temperature Stability of this compound

| Temperature | Form | Stability | Recommendation |

| -80°C to -20°C | Solid, Desiccated | Very High | Recommended for long-term storage. |

| 4°C | Solid, Desiccated | High | Suitable for short- to mid-term storage. |

| Room Temperature | Solid | Moderate | Not recommended for long-term storage due to potential for slow degradation. |

| -80°C to -20°C | Solution | High | Suitable for long-term storage of stock solutions (aliquoted). |

| 4°C | Solution | Moderate | Suitable for short-term storage (days). |

| Room Temperature | Solution | Low | Recommended for immediate use only (hours). |

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for troubleshooting and for the development of stability-indicating analytical methods.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability and Purity Assessment

To ensure the quality of this compound, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for monitoring its degradation over time.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 265 nm (for the Fmoc group).

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

-

Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Degradation can be monitored by the decrease in the main peak area and the appearance of new peaks corresponding to degradation products.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and to identify potential degradation products.

-

Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as acetonitrile or methanol.

-

Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound (e.g., [M+H]⁺, [M+Na]⁺). Degradation products, such as the deprotected H2N-PEG7-acid, will have a lower molecular weight.

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound.

Conclusion

This compound is a robust linker when stored and handled correctly. Its primary liabilities are the base-sensitivity of the Fmoc group and the potential for oxidative and acid-catalyzed degradation of the PEG chain. For optimal stability, the compound should be stored as a solid at low temperatures (-20°C to -80°C), protected from light and moisture. When working with solutions, it is crucial to consider the pH and to use freshly prepared solutions whenever possible. By adhering to these guidelines and employing the analytical methods described, researchers can ensure the integrity of this compound, leading to more reliable and reproducible results in their drug development and bioconjugation endeavors.

Methodological & Application

Application Notes and Protocols for Fmoc-N-PEG7-acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-PEG7-acid is a valuable reagent for the targeted modification of synthetic peptides. It incorporates a hydrophilic seven-unit polyethylene glycol (PEG) spacer, offering a strategic approach to enhance the physicochemical and pharmacological properties of peptides. The incorporation of this discrete PEG linker, a process known as PEGylation, can significantly improve a peptide's therapeutic potential by increasing its aqueous solubility, extending its in vivo half-life, and reducing its immunogenicity and susceptibility to proteolytic degradation.[1][2][3]

These application notes provide detailed protocols and technical guidance for the efficient use of this compound in solid-phase peptide synthesis (SPPS) using standard Fmoc/tBu chemistry.

Key Applications and Advantages

The use of this compound in peptide synthesis offers several key advantages:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic peptides, facilitating their purification and formulation.[4]

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the peptide, which reduces renal clearance and prolongs its circulation time in the body.[1][2][5] This can lead to a longer therapeutic window and less frequent dosing.

-

Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the peptide, reducing the likelihood of an immune response.[1][2]

-

Increased Proteolytic Resistance: The steric hindrance provided by the PEG linker can protect the peptide backbone from degradation by proteases.[6]

-

Controlled Introduction of a Spacer: this compound allows for the precise insertion of a flexible, hydrophilic spacer at the N-terminus or within the peptide sequence.[7]

Experimental Protocols

The following protocols are based on standard Fmoc solid-phase peptide synthesis methodologies.[8][9][10] The synthesis is typically performed on a solid support resin, such as Wang, Rink Amide, or 2-chlorotrityl resin.[11]

Protocol 1: N-Terminal PEGylation of a Resin-Bound Peptide

This protocol describes the coupling of this compound to the free N-terminus of a peptide that has been assembled on a solid support.

Workflow for N-Terminal PEGylation

Caption: Workflow for N-terminal PEGylation using this compound.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling agent (e.g., HBTU, HATU, or DIC/HOBt)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Fmoc deprotection solution: 20% (v/v) piperidine in DMF

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

N-Terminal Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes at room temperature.

-

Drain the solution and repeat the treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine.

-

-

Activation of this compound:

-

In a separate vial, dissolve this compound (1.5-3.0 equivalents relative to the resin loading) and the coupling agent (e.g., HBTU, 1.5-3.0 equivalents) in DMF.

-

Add DIPEA (3.0-6.0 equivalents) to the solution and vortex briefly. Pre-activation time should be minimal (1-2 minutes).

-

-

Coupling Reaction:

-

Add the activated this compound solution to the washed peptide-resin.

-

Agitate the mixture at room temperature for 1-4 hours. The reaction can be monitored for completion.

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-

Final Fmoc Deprotection (Optional): If further amino acids are to be added after the PEG linker, remove the Fmoc group from the PEG linker using the deprotection procedure described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude PEGylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data: Reagent Stoichiometry

The following table provides typical molar equivalents for the coupling of this compound. The exact amounts may need to be optimized based on the specific peptide sequence and resin.

| Reagent | Molar Equivalents (relative to resin loading) |

| This compound | 1.5 - 3.0 |

| Coupling Agent (HBTU/HATU) | 1.5 - 3.0 |

| Base (DIPEA) | 3.0 - 6.0 |

Visualization of the PEGylation Concept

The following diagram illustrates the conceptual advantage of PEGylating a therapeutic peptide.

References

- 1. bachem.com [bachem.com]

- 2. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]

- 3. peptide.com [peptide.com]

- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]

- 5. PEGylation extends circulation half-life while preserving in vitro and in vivo activity of tissue inhibitor of metalloproteinases-1 (TIMP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Pegylated peptides I: Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pegylated peptides I: Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy. | Semantic Scholar [semanticscholar.org]

- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 11. chem.uci.edu [chem.uci.edu]

Protocol for Fmoc Deprotection of PEGylated Compounds: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Nα-9-fluorenylmethyloxycarbonyl (Fmoc) deprotection of polyethylene glycol (PEG)ylated compounds. It includes detailed protocols for both solution-phase and solid-phase synthesis, considerations for optimizing reaction conditions, and methods for purification and analysis.

Introduction

The conjugation of polyethylene glycol (PEG) to peptides, proteins, and small molecules is a widely used strategy to improve their pharmacokinetic and pharmacodynamic properties. The Fmoc protecting group is frequently employed to temporarily block the primary or secondary amine functional groups during chemical synthesis. Its removal, or deprotection, is a critical step that requires careful optimization to ensure high yields and purity of the final PEGylated product. This protocol outlines standard and alternative methods for efficient Fmoc deprotection of PEGylated compounds.

Key Considerations for PEGylated Compounds

Several factors must be considered when performing Fmoc deprotection on PEGylated substrates due to the unique properties of the PEG moiety:

-

Solubility: The solubility of the PEGylated compound is a primary determinant for solvent selection. While N,N-dimethylformamide (DMF) is the most common solvent, highly PEGylated molecules may require solvents like dichloromethane (DCM), N-methylpyrrolidone (NMP), or aqueous mixtures to ensure complete dissolution.[1]

-

Steric Hindrance: The bulky nature of the PEG chain can sterically hinder the access of the deprotection reagent to the Fmoc group. This may necessitate longer reaction times, elevated temperatures, or the use of less sterically hindered bases.[1]

-

Resin Swelling: For solid-phase synthesis, adequate swelling of the PEG-grafted resin is crucial for efficient reagent diffusion and accessibility to the reaction sites.[1]

-

Monitoring the Reaction: The progress of the deprotection can be monitored spectrophotometrically by detecting the formation of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance.[1] High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are also valuable tools for monitoring the reaction and confirming complete deprotection.

Quantitative Data Summary

The following table summarizes common reagents and conditions for Fmoc deprotection of PEGylated compounds. The optimal conditions will vary depending on the specific substrate and should be determined empirically.

| Reagent/Condition | Concentration/Value | Typical Reaction Time | Notes |

| Standard Base | |||

| Piperidine in DMF | 20-50% (v/v)[2][3] | 5 - 30 minutes[3][4][5] | The most common and generally efficient method. |

| Alternative Bases | |||

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) in combination with piperidine[6] | 5 - 15 minutes[6] | A stronger, non-nucleophilic base for sterically hindered or difficult sequences.[6] |

| Piperazine | 5% (w/v) often with 2% DBU[6][7] | Variable | A milder alternative to piperidine that can suppress aspartimide formation.[8] |

| Dipropylamine (DPA) | 25% (v/v) in DMF[7] | ~30 minutes[7] | Can lead to less adduct formation compared to piperidine.[9] |

| Pyrrolidine | Not specified | Variable | An efficient base for use in less polar solvents.[10] |

| Alternative Solvents | |||

| N-Methylpyrrolidone (NMP) | 20% Piperidine in NMP[6] | 10 - 20 minutes[6] | More polar than DMF and can improve solvation and deprotection efficiency.[6] |

| Dichloromethane (DCM) | Variable | Slower than in DMF or MeCN[1][11] | May be necessary for certain highly PEGylated molecules.[1] |

Experimental Protocols

Solution-Phase Fmoc Deprotection

This protocol describes a general method for Fmoc deprotection of a PEGylated compound in solution.

Materials:

-

Fmoc-protected PEGylated compound

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent[3]

-

Piperidine[3]

-

Dichloromethane (DCM)[3]

-

Brine solution[1]

-

Anhydrous sodium sulfate[1]

-

Rotary evaporator[1]

Procedure:

-

Dissolve the Fmoc-PEGylated compound in anhydrous DMF.[3]

-

Add piperidine to a final concentration of 20% (v/v).[3]

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

Upon completion, dilute the reaction mixture with DCM.[3]

-

Wash the organic layer with a brine solution to remove residual base and water-soluble byproducts.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[1]

-

Purify the crude product by a suitable method, such as silica gel flash chromatography or preparative HPLC, to obtain the deprotected PEGylated compound.[1][12]

Solid-Phase Fmoc Deprotection

This protocol is suitable for Fmoc deprotection of PEGylated compounds synthesized on a solid support.

Materials:

-

Fmoc-protected PEGylated compound on a solid support (e.g., Rink Amide resin)[1]

-

Deprotection solution: 20% (v/v) piperidine in high-purity DMF[1]

-

Washing solvent: High-purity DMF[1]

-

Solid-phase synthesis vessel[1]

-

Shaker or rocker[1]

Procedure:

-

Resin Swelling: Swell the resin-bound PEGylated compound in DMF for at least 30 minutes in the reaction vessel.[1]

-

Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate the mixture at room temperature for 5-10 minutes.[1]

-

Drain: Drain the deprotection solution.[1]

-

Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution to the resin and agitate for an additional 10-20 minutes.[1]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1] The resin is now ready for the next coupling step or cleavage from the support.

Visualizations

Reaction Mechanism

The Fmoc deprotection proceeds via a base-catalyzed β-elimination mechanism.

Caption: Base-catalyzed β-elimination mechanism of Fmoc deprotection.

Experimental Workflow: Solid-Phase Deprotection

The following diagram illustrates the typical workflow for Fmoc deprotection on a solid support.

Caption: Workflow for Fmoc deprotection on a solid support.

Troubleshooting

Incomplete deprotection can lead to deletion sequences in peptide synthesis or low yields of the final product. If incomplete deprotection is suspected, consider the following modifications:

-

Extend Deprotection Time: Increase the duration of the deprotection step or perform an additional deprotection cycle with a fresh solution.[6]

-

Use a Stronger Base: For sterically hindered sites, a stronger base cocktail, such as 2% DBU and 20% piperidine in DMF, can enhance deprotection kinetics.[6]

-

Optimize Solvent: Switching to a more polar solvent like NMP can improve solvation and deprotection efficiency.[6]

-

Incorporate Chaotropic Agents: In some cases, adding a low concentration of a chaotropic salt, like guanidinium chloride, can disrupt secondary structures and improve reagent access.[6]

Conclusion

The Fmoc deprotection of PEGylated compounds is a critical step in their synthesis. By carefully selecting the reaction conditions, including the base, solvent, and reaction time, high yields of the deprotected product can be achieved. The protocols and considerations outlined in this document provide a solid foundation for researchers to successfully perform this important transformation.

References

- 1. benchchem.com [benchchem.com]

- 2. genscript.com [genscript.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. benchchem.com [benchchem.com]

- 7. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotage.com [biotage.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for Fmoc-N-PEG7-acid in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Fmoc-N-PEG7-acid in Advanced ADC Design

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the overall efficacy, stability, and pharmacokinetic profile of the ADC. This compound is a discrete polyethylene glycol (dPEG®) linker that offers precise control over the linker length and hydrophilicity, making it a valuable tool in modern ADC development.

This compound is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid, separated by a seven-unit PEG chain. This structure allows for a controlled, two-step conjugation process. The Fmoc group provides a stable protecting group for the amine, which can be deprotected under basic conditions for subsequent conjugation. The terminal carboxylic acid can be activated to react with primary amines, such as the lysine residues on the surface of an antibody.

The incorporation of a PEG7 spacer offers several key advantages in ADC design:

-

Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and poor solubility. The hydrophilic PEG7 chain creates a hydration shell around the payload, mitigating these issues and allowing for potentially higher drug-to-antibody ratios (DARs).

-

Improved Pharmacokinetics: The PEG spacer can shield the payload from premature clearance by the reticuloendothelial system, prolonging the ADC's circulation half-life and increasing its accumulation in the tumor.

-

Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload complex, reducing the risk of an immune response against the ADC.

-

Defined Spacer Length: The discrete length of the PEG7 linker provides a consistent distance between the antibody and the payload, which can be crucial for optimal biological activity and to avoid steric hindrance.

These application notes provide a comprehensive overview of the use of this compound in ADC development, including detailed experimental protocols, illustrative data, and diagrams of relevant biological pathways and experimental workflows.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in ADC development.

| Property | Value | Reference |

| Molecular Formula | C32H45NO11 | [1] |

| Molecular Weight | 619.7 g/mol | [1] |

| Appearance | White to off-white solid powder | [2] |

| Purity | Typically ≥95% | [3] |

| Solubility | Soluble in DMSO, DMF, and other polar organic solvents. The PEG chain enhances solubility in aqueous media. | [4] |

| Storage | -20°C | [1] |

Experimental Protocols

The following protocols provide a step-by-step guide for the development of an ADC using this compound. These protocols cover the synthesis of the drug-linker conjugate, conjugation to the antibody, and subsequent characterization of the resulting ADC.

Protocol 1: Synthesis of Drug-Linker Conjugate

This protocol describes the conjugation of a payload containing a primary amine to the carboxylic acid terminus of this compound.

Materials:

-

This compound

-

Amine-containing cytotoxic payload (e.g., a derivative of MMAE)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

DIPEA (N,N-Diisopropylethylamine)

-

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

-

Mass Spectrometer (MS)

Procedure:

-

Activation of this compound:

-

Dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add EDC (1.2 equivalents) and NHS (1.2 equivalents).

-

Stir the reaction at room temperature for 1-2 hours to form the active NHS ester.

-

-

Conjugation to Amine-Containing Payload:

-

In a separate vial, dissolve the amine-containing payload (1.5 equivalents) in anhydrous DMF.

-

Add the activated this compound solution to the payload solution.

-

Add DIPEA (2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

-

Purification of the Drug-Linker Conjugate:

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the Fmoc-N-PEG7-drug conjugate by RP-HPLC using a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).

-

Confirm the identity and purity of the product by mass spectrometry.

-

Protocol 2: Deprotection and Conjugation to Antibody

This protocol details the deprotection of the Fmoc group and subsequent conjugation of the drug-linker to the lysine residues of a monoclonal antibody.

Materials:

-

Purified Fmoc-N-PEG7-drug conjugate

-

20% Piperidine in DMF

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

EDC and Sulfo-NHS

-

Conjugation buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., 1 M Tris buffer, pH 8.0)

-

Size-Exclusion Chromatography (SEC) column

Procedure:

-

Fmoc Deprotection:

-

Dissolve the purified Fmoc-N-PEG7-drug conjugate in 20% piperidine in DMF.

-

Stir at room temperature for 30 minutes.

-

Remove the solvent under vacuum to obtain the deprotected N-PEG7-drug conjugate.

-

-

Antibody Preparation:

-

Buffer exchange the mAb into the conjugation buffer to a final concentration of 5-10 mg/mL.

-

-

Activation of the Drug-Linker's Carboxylic Acid:

-

Dissolve the deprotected N-PEG7-drug conjugate in DMSO.

-

Add EDC (5 equivalents) and Sulfo-NHS (5 equivalents) to activate the terminal carboxylic acid.

-

Incubate for 15-30 minutes at room temperature.

-

-

Conjugation to Antibody:

-

Add the activated drug-linker solution dropwise to the antibody solution while gently stirring. The final concentration of DMSO should not exceed 10% (v/v).

-

Incubate the reaction for 2-4 hours at room temperature.

-

-

Quenching:

-

Add the quenching solution to the reaction mixture to stop the conjugation.

-

Incubate for 15 minutes.

-

-

ADC Purification:

-

Purify the ADC using an SEC column to remove unconjugated drug-linker and other small molecules.

-

Protocol 3: Characterization of the Antibody-Drug Conjugate

This protocol outlines key analytical methods to characterize the purified ADC.

1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

-

Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules. The hydrophobicity of the ADC increases with the number of attached hydrophobic payloads.

-

Method:

-

Use a HIC column (e.g., Butyl-NPR).

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

-

Run a gradient from high to low salt concentration to elute the different DAR species.

-

The average DAR is calculated from the peak areas of the different species.

-

2. In Vitro Cytotoxicity Assay:

-

Principle: This assay determines the potency of the ADC in killing cancer cells that express the target antigen.

-

Method (e.g., MTT or CellTiter-Glo assay):

-

Seed target cancer cells in 96-well plates.

-

Treat the cells with serial dilutions of the ADC.

-

Incubate for a defined period (e.g., 72-96 hours).

-

Measure cell viability using a suitable reagent.

-

Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

-

3. In Vitro Plasma Stability Assay:

-

Principle: This assay evaluates the stability of the ADC in plasma, measuring the premature release of the payload.

-

Method:

-

Incubate the ADC in human plasma at 37°C over a time course (e.g., 0, 1, 3, 7 days).

-

At each time point, capture the ADC using an anti-human IgG antibody.

-

Analyze the captured ADC by LC-MS to determine the average DAR. A decrease in DAR over time indicates payload deconjugation.

-

Illustrative Quantitative Data

Disclaimer: The following tables present illustrative data based on typical results observed for PEGylated ADCs. Specific experimental outcomes for an ADC using this compound will depend on the specific antibody, payload, and experimental conditions.

Table 1: Illustrative Drug-to-Antibody Ratio (DAR) Characterization

| ADC Batch | Average DAR (by HIC-HPLC) | % Unconjugated Antibody | % DAR=2 | % DAR=4 | % DAR=6 | % DAR=8 |

| ADC-PEG7-A | 3.8 | 5 | 25 | 45 | 20 | 5 |

| ADC-PEG7-B | 4.1 | 4 | 22 | 48 | 22 | 4 |

Table 2: Illustrative In Vitro Cytotoxicity (IC50) Data

| Cell Line | Target Antigen Expression | ADC-PEG7-Payload IC50 (nM) | Naked Antibody IC50 (nM) | Free Payload IC50 (nM) |

| SK-BR-3 (Breast Cancer) | High HER2 | 0.5 | >1000 | 0.01 |

| NCI-N87 (Gastric Cancer) | High HER2 | 0.8 | >1000 | 0.01 |

| MCF-7 (Breast Cancer) | Low HER2 | >100 | >1000 | 0.02 |

| MDA-MB-231 (Breast Cancer) | HER2 Negative | >100 | >1000 | 0.02 |

Table 3: Illustrative In Vitro Plasma Stability

| Time (Days) | Average DAR (ADC-PEG7) | % Payload Remaining |

| 0 | 4.0 | 100% |

| 1 | 3.9 | 97.5% |

| 3 | 3.8 | 95.0% |

| 7 | 3.6 | 90.0% |

Table 4: Illustrative In Vivo Efficacy in a Xenograft Model (e.g., HER2-positive NCI-N87 gastric cancer)

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume Change (%) at Day 21 |

| Vehicle Control | - | +850% |

| Naked Antibody | 10 | +450% |

| ADC-PEG7-Payload | 3 | -75% (Tumor Regression) |

| ADC-PEG7-Payload | 1 | -20% (Tumor Growth Inhibition) |

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The efficacy of an ADC is dependent on the mechanism of action of its payload. For many ADCs, the payload is a potent cytotoxic agent that disrupts critical cellular processes. Below are diagrams of two common pathways targeted by ADC payloads.